2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Description
The compound 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid features a fused purino-pyrimidine core with distinct substitutions:
- 1-methyl group: Enhances steric bulk and may influence binding interactions.
- 9-(2-methylphenyl): Introduces aromaticity and lipophilicity.
- Acetic acid moiety: Improves polarity and solubility, critical for pharmacokinetics.
Comparisons with analogs highlight structural and functional trends.
Properties
IUPAC Name |
2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-11-6-3-4-7-12(11)21-8-5-9-22-14-15(19-17(21)22)20(2)18(27)23(16(14)26)10-13(24)25/h3-4,6-7H,5,8-10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBORYWIDGOPJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a derivative of purine and pyrimidine structures, which are known for their diverse biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C25H25N5O4
- Molecular Weight : 459.5 g/mol
- IUPAC Name : Benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It could bind to various receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures demonstrate antioxidant properties, which could protect cells from oxidative stress.
Anticancer Activity
Several studies have highlighted the anticancer potential of purine and pyrimidine derivatives. For instance:
- A study indicated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
Research has shown that compounds within this chemical class can modulate inflammatory responses. For example:
- In vitro studies demonstrated that certain purine derivatives reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells .
Neuroprotective Effects
The neuroprotective potential of related compounds has been explored extensively:
- Compounds exhibiting similar structural characteristics have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and reduced neuroinflammation .
Case Studies
- Cytotoxicity in Cancer Cells : A recent study assessed the effects of various purine derivatives on lung cancer cell lines. The findings revealed that the compounds led to significant reductions in cell viability through mechanisms involving apoptosis and cell cycle arrest .
- Inflammation Models : In models of acute lung injury induced by lipopolysaccharides (LPS), related compounds demonstrated a marked reduction in inflammatory markers and improved outcomes in treated groups compared to controls .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H25N5O4 |
| Molecular Weight | 459.5 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Effects | Reduces IL-6 and TNF-alpha |
| Neuroprotective Mechanism | Activates Nrf2 pathway |
Comparison with Similar Compounds
Structural Analog: 9-Substituted Hexahydropyridodipyrimidine-diones ()
Synthesis: Compounds 3a–e and 4a,b are synthesized via condensation of aromatic aldehydes with aminopyrimidine derivatives in methanol/HCl, followed by recrystallization . Key Differences:
- Core: Pyridodipyrimidine-dione vs. purino-pyrimidine.
- Substituents: Thioxo groups (C=S) vs. dioxo (C=O) in the target compound.
- Functionality : Lack of acetic acid moiety in 3a–e , reducing aqueous solubility compared to the target compound.
Table 1: Core Structure and Substituent Comparison
β-Heteroaryl-α,β-Didehydro-α-Amino Acid Derivatives ()
Example: Methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (10) . Key Differences:
- Core: Pyrimidine-propenoate vs. purino-pyrimidine.
- Substituents: Cyano and pyridinyl groups increase electron-withdrawing effects, contrasting the target’s methylphenyl (electron-donating).
- Synthesis : Both use acetic acid as a solvent, but 10 requires aromatic amines, suggesting divergent reactivity profiles.
Pharmacological Inference : The acetic acid group in the target compound may improve bioavailability over 10 ’s ester moiety, which is prone to hydrolysis.
Piperazine-Linked Acetic Acid Derivatives ()
Example : 2-[4-(Fmoc)piperazin-1-yl]acetic acid .
Key Differences :
- Core: Piperazine vs. purino-pyrimidine.
- Functionality : Fmoc group introduces UV activity and steric hindrance, absent in the target compound.
Spirocyclic Carboxylic Acid Derivatives ()
Example: 4-[2,3-difluoro-4-[[...]phenoxy]butanoic acid (EP 4 374 877 A2) . Key Differences:
- Core: Diazaspiro[4.5]decene vs. purino-pyrimidine.
- Substituents : Trifluoromethyl and carbamoyl groups enhance metabolic stability but increase molecular weight.
Q & A
Q. What are the key synthetic methodologies for preparing this compound?
The synthesis involves coupling reactions under controlled conditions. A typical protocol includes:
- Using coupling agents like HOBt and EDC in dry DMF at 40°C to activate carboxylic acid groups for amide bond formation .
- Multi-step purification via liquid-liquid extraction (e.g., acetic acid/ethyl acetate) and drying with anhydrous Na₂SO₄ .
- Final isolation using vacuum evaporation and chromatography (e.g., silica gel) to remove by-products . Note: Inert atmospheres (N₂/Ar) are recommended to prevent oxidation during sensitive steps .
Q. Which analytical techniques are critical for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and ring saturation .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .
Q. What safety protocols should be prioritized during laboratory synthesis?
- Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile solvents (e.g., DMF, dichloromethane) .
- Mandatory 100% compliance with safety exams covering waste disposal, emergency procedures, and personal protective equipment (PPE) .
Advanced Research Questions
Q. How can computational chemistry aid in optimizing the synthesis route?
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict intermediates and transition states to identify energetically favorable pathways .
- Condition Optimization: Machine learning models trained on experimental data (e.g., solvent polarity, temperature) narrow down optimal reaction parameters .
- Example: ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% in similar purine derivatives .
Q. What strategies resolve contradictory data in reaction yields or purity?
- Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., catalyst loading, temperature) causing discrepancies .
- Cross-Validation: Replicate reactions under identical conditions and employ orthogonal analytical methods (e.g., NMR + HPLC) to confirm results .
- Case Study: Inconsistent yields in similar compounds were traced to trace moisture levels, resolved by rigorous solvent drying .
Q. How to design experiments using statistical methods for process optimization?
- Response Surface Methodology (RSM): Model interactions between variables (e.g., reaction time, stoichiometry) to maximize yield .
- Taguchi Arrays: Robust screening of factors (e.g., pH, solvent) with minimal experimental runs .
- Example: A 3² factorial design improved yield by 22% in a related pyrimidine synthesis .
Q. What mechanistic studies elucidate the compound’s pharmacological interactions?
- In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .
- Molecular Docking: Predict binding modes in silico using X-ray crystallography data of homologous receptors .
- Metabolic Stability Tests: Liver microsome assays assess CYP450-mediated degradation .
Q. How to address purification challenges from structurally similar by-products?
- Gradient Elution Chromatography: Adjust mobile phase polarity (e.g., hexane/ethyl acetate gradients) to separate isomers .
- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) based on solubility differences .
- HPLC-MS Monitoring: Track elution profiles in real-time to isolate the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
